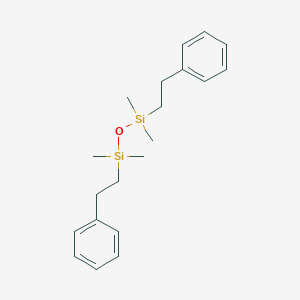

1,1,3,3-Tetramethyl-1,3-DI(2-phenylethyl) disiloxane

Übersicht

Beschreibung

1,1,3,3-Tetramethyl-1,3-DI(2-phenylethyl) disiloxane, commonly known as TMDPD, is a siloxane compound used in various scientific research applications. It is a colorless liquid with a molecular weight of 386.6 g/mol and has a boiling point of 213°C. TMDPD is widely used as a chiral stationary phase in high-performance liquid chromatography (HPLC) due to its high selectivity and resolution.

Wirkmechanismus

TMDPD acts as a chiral stationary phase in 1,1,3,3-Tetramethyl-1,3-DI(2-phenylethyl) disiloxane by forming a complex with the enantiomer of interest. The complex is then separated from the other enantiomer based on the differences in their interactions with the stationary phase. TMDPD has a unique structure that allows for the formation of a stable complex with a wide range of chiral compounds.

Biochemische Und Physiologische Effekte

TMDPD has no known biochemical or physiological effects on living organisms. It is relatively non-toxic and can be safely handled in a laboratory setting.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of TMDPD is its high selectivity and resolution in the separation of chiral compounds. It is also relatively easy to synthesize and has a high yield. However, TMDPD has some limitations, including its high cost and limited availability. It is also not suitable for the separation of certain classes of chiral compounds, such as those with low molecular weights.

Zukünftige Richtungen

There are several future directions for the use of TMDPD in scientific research. One potential area of research is the development of new chiral stationary phases based on TMDPD for the separation of specific classes of compounds. Another direction is the application of TMDPD in the synthesis of chiral compounds, particularly in the pharmaceutical industry. Additionally, TMDPD could be used in the development of new analytical techniques for the detection and quantification of chiral compounds in complex mixtures.

Conclusion

In conclusion, 1,1,3,3-Tetramethyl-1,3-DI(2-phenylethyl) disiloxane is a valuable tool in scientific research for the separation and analysis of chiral compounds. Its high selectivity and resolution make it a valuable tool in the pharmaceutical industry for the separation of enantiomers. While TMDPD has some limitations, its potential applications in future research are promising.

Wissenschaftliche Forschungsanwendungen

TMDPD has various scientific research applications, including but not limited to, the separation and analysis of chiral compounds, drug discovery, and asymmetric synthesis. Its high selectivity and resolution make it a valuable tool in the pharmaceutical industry for the separation of enantiomers, which are mirror images of each other and have different pharmacological properties.

Eigenschaften

CAS-Nummer |

17233-63-5 |

|---|---|

Produktname |

1,1,3,3-Tetramethyl-1,3-DI(2-phenylethyl) disiloxane |

Molekularformel |

C20H30OSi2 |

Molekulargewicht |

342.6 g/mol |

IUPAC-Name |

[dimethyl(2-phenylethyl)silyl]oxy-dimethyl-(2-phenylethyl)silane |

InChI |

InChI=1S/C20H30OSi2/c1-22(2,17-15-19-11-7-5-8-12-19)21-23(3,4)18-16-20-13-9-6-10-14-20/h5-14H,15-18H2,1-4H3 |

InChI-Schlüssel |

ICYXYVDMLIFAIN-UHFFFAOYSA-N |

SMILES |

C[Si](C)(CCC1=CC=CC=C1)O[Si](C)(C)CCC2=CC=CC=C2 |

Kanonische SMILES |

C[Si](C)(CCC1=CC=CC=C1)O[Si](C)(C)CCC2=CC=CC=C2 |

Synonyme |

1,1,3,3-tetramethyl-1,3-di(2-phenylethyl) disiloxane |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetamide, N-[4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl]-](/img/structure/B100152.png)

![2-Oxa-4-azatetracyclo[6.3.1.16,10.01,5]tridecan-3-one](/img/structure/B100178.png)